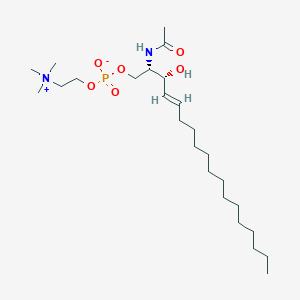

(2S,3R,4E)-2-Acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate

Vue d'ensemble

Description

As a major constituent of cell membranes, sphingomyelin is found at particularly high concentrations in the membranes of nerve cells (in the myelin sheaths) and red blood cells. It was previously thought to have a purely structural role, similar to the function of phosphatidylcholine, through intermolecular interactions mediated by the 2-amide group, the 3-hydroxy group and the 4,5-trans double bond of the sphingoid base1. However, it is now appreciated that sphingomyelin has a high affinity for cholesterol and that these two lipids pack tightly into liquid-ordered domains among a liquid-disordered phase to form lipid rafts1,2. These membrane microdomains are thought to function as signaling platforms that regulate the localization and interactions of proteins. But sphingomyelin does not just influence signaling as a component of lipid rafts — it is also a precursor to ceramides and other sphingolipid metabolites that comprise the sphingomyelin cycle or sphingolipid network1,2.

Sphingomyelin (SM) is a major constituent of cell membranes. It is present mainly in the membranes of nerve cells (in the myelin sheaths) and red blood cells. SM contains a ceramide unit with a phosphorylcholine moiety attached to position 1.

Sphingomyelin is abundantly present in the cell membranes, particularly in myelin sheath and red blood cells. It has a ceramide unit with a phosphorylcholine moiety linked to position 1.

Activité Biologique

The compound (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate , also known as palmitoyl sphingomyelin , is a complex phospholipid with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 703.03 g/mol . Its structure includes a long-chain fatty acid moiety, a phosphate group, and a trimethylammonium group, which contribute to its amphiphilic nature.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 703.03 g/mol |

| CAS Number | 6254-89-3 |

| IUPAC Name | This compound |

- Cell Membrane Structure : As a phospholipid, it plays a crucial role in maintaining cell membrane integrity and fluidity.

- Signal Transduction : The trimethylammonium group may influence cell signaling pathways by interacting with membrane proteins and receptors.

- Lipid Metabolism : It is involved in the metabolism of sphingolipids, which are critical for cell signaling and apoptosis.

Therapeutic Applications

Research indicates potential therapeutic roles in various conditions:

- Cardiovascular Diseases : Modulation of lipid profiles can impact cardiovascular health positively.

- Neurological Disorders : Its role in neuronal signaling suggests potential applications in neurodegenerative diseases.

Case Studies

- Pulmonary Fibrosis Model : A study evaluated the efficacy of related compounds that modulate lysophosphatidic acid (LPA) levels in pulmonary fibrosis models. The inhibition of autotaxin resulted in reduced LPA levels and improved lung function, suggesting similar pathways may be influenced by this compound .

- Cancer Research : Investigations into the role of sphingomyelin in cancer cell proliferation have shown that alterations in sphingolipid metabolism can lead to reduced tumor growth in xenograft models .

Research Findings

Recent studies have focused on the compound's effects on various biological systems:

- Antioxidant Activity : Exhibits antioxidant properties that may protect against oxidative stress in cells.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation markers in vitro and in vivo studies.

Applications De Recherche Scientifique

Structure and Composition

The compound is characterized by its complex structure, which includes:

- Molecular Formula : CHNOP

- Molecular Weight : 421.508 g/mol

- Chirality : The compound contains two chiral centers, contributing to its potential stereospecific interactions in biological systems.

Chemical Descriptors

| Descriptor | Value |

|---|---|

| SMILES | CCCCCCCCCCCCCCC=C(C(O)C(COP(=O)(O)O)NC(C)=O) |

| InChI | InChI=1S/C20H40NO6P/c1-3... |

| Canonical SMILES | CCCCCCCCCCCCCCC/C=C/C@@HC@HNC(C)=O |

Biochemical Studies

The compound has been utilized in various biochemical studies focusing on lipid metabolism and membrane dynamics. Its structural resemblance to sphingolipids allows researchers to investigate its role in cellular signaling pathways and membrane fluidity.

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit anti-inflammatory and neuroprotective properties. Studies have highlighted its potential in treating conditions such as:

- Neurodegenerative diseases (e.g., Alzheimer's)

- Inflammatory disorders

Nanotechnology and Drug Delivery Systems

The amphiphilic nature of the compound makes it an excellent candidate for use in drug delivery systems. Its ability to form micelles or liposomes can enhance the bioavailability of hydrophobic drugs, improving their therapeutic efficacy.

Case Study: Liposomal Formulations

Recent studies have demonstrated the effectiveness of liposomal formulations containing this compound in delivering anticancer agents, showcasing improved stability and targeted delivery to tumor cells.

Biomaterials Development

The compound's unique properties have led to its exploration in the development of biomaterials for tissue engineering. Its biocompatibility and ability to promote cell adhesion make it suitable for applications in regenerative medicine.

Summary of Research Findings

Propriétés

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZSEZHHSPWFFN-WHUSYDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677062 | |

| Record name | (2S,3R,4E)-2-Acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148306-05-2 | |

| Record name | (2S,3R,4E)-2-Acetamido-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.